m-Tolyl 2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Tolyl 2-phenylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 2-position and a carboxylate ester group at the 4-position, along with a m-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Tolyl 2-phenylquinoline-4-carboxylate typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Refluxing: The reaction mixture is refluxed for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
m-Tolyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
m-Tolyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing quinoline-based drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of industrial antioxidants and other functional materials.
Mechanism of Action
The mechanism of action of m-Tolyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic Acid: A closely related compound with similar biological activities.
Methyl 2-phenylquinoline-4-carboxylate: Another ester derivative with comparable properties.
Uniqueness
m-Tolyl 2-phenylquinoline-4-carboxylate is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Properties
CAS No. |
355433-41-9 |
---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3-methylphenyl) 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H17NO2/c1-16-8-7-11-18(14-16)26-23(25)20-15-22(17-9-3-2-4-10-17)24-21-13-6-5-12-19(20)21/h2-15H,1H3 |
InChI Key |
SQNHGOIFALXUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.